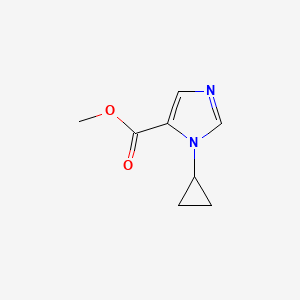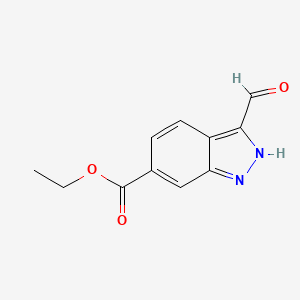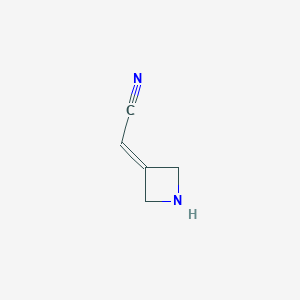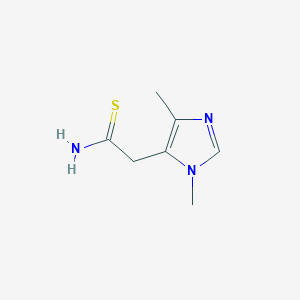
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide is a heterocyclic compound that features an imidazole ring substituted with two methyl groups and an ethanethioamide group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Imidazole derivatives are known for their biological activity, including antimicrobial and antifungal properties.
Medicine: The compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific chemical properties, such as catalysts and dyes
Mecanismo De Acción
The mechanism of action of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide involves its interaction with molecular targets in biological systems. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine: Similar structure but with an amine group instead of a thioamide.
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of a thioamide.
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanone: Similar structure but with a ketone group instead of a thioamide.
Uniqueness
The uniqueness of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide lies in its thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H11N3S |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
2-(3,5-dimethylimidazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C7H11N3S/c1-5-6(3-7(8)11)10(2)4-9-5/h4H,3H2,1-2H3,(H2,8,11) |
Clave InChI |
FUMNSGQOKLEOCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=N1)C)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
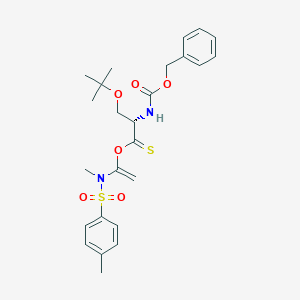
![2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid](/img/structure/B12819484.png)

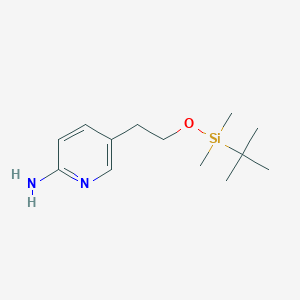

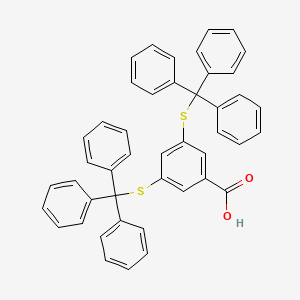
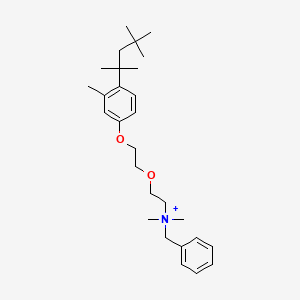
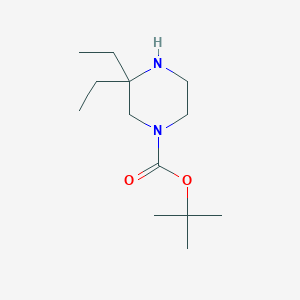
![5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B12819531.png)
![4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B12819535.png)
